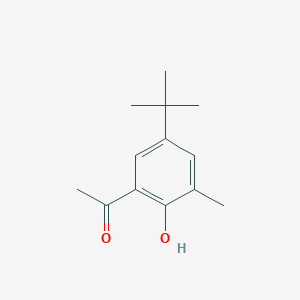
5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave irradiation, resulting in efficient and high-yielding production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oximes or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring to form amines or other reduced products.
Substitution: Nucleophilic substitution reactions at the nitrogen or oxygen atoms of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.
Comparaison Avec Des Composés Similaires
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound found in certain mushrooms.
Ibotenic Acid: Another psychoactive compound with an isoxazole ring.
Uniqueness: 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE stands out due to its unique cyclopentylmethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H14N2O/c10-9-6-8(12-11-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,11) |
Clé InChI |
LNMVKPKEWFRPRT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC2=CC(=NO2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8690996.png)

![1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene-](/img/structure/B8691006.png)
![Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-](/img/structure/B8691009.png)




![Ethyl 4-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B8691036.png)





